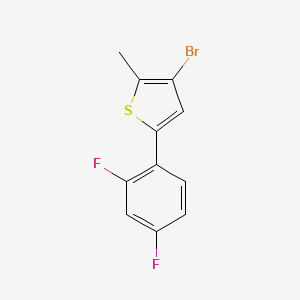

3-Bromo-5-(2,4-difluorophenyl)-2-methylthiophene

Description

Properties

CAS No. |

920986-54-5 |

|---|---|

Molecular Formula |

C11H7BrF2S |

Molecular Weight |

289.14 g/mol |

IUPAC Name |

3-bromo-5-(2,4-difluorophenyl)-2-methylthiophene |

InChI |

InChI=1S/C11H7BrF2S/c1-6-9(12)5-11(15-6)8-3-2-7(13)4-10(8)14/h2-5H,1H3 |

InChI Key |

BSLKTICKQPRZSE-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(S1)C2=C(C=C(C=C2)F)F)Br |

Origin of Product |

United States |

Scientific Research Applications

3-Bromo-5-(2,4-difluorophenyl)-2-methylthiophene has found applications in various fields:

Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: The compound has been studied for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine: It is used in the development of new therapeutic agents, particularly in the design of drugs targeting specific biological pathways.

Industry: Its unique electronic properties make it valuable in the production of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism by which 3-Bromo-5-(2,4-difluorophenyl)-2-methylthiophene exerts its effects depends on its specific application. For example, in drug development, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would vary based on the biological system and the specific reaction conditions.

Comparison with Similar Compounds

Key Observations :

- Reactivity : Bromine at the 3-position enables Suzuki-Miyaura or Ullmann couplings, similar to other brominated thiophenes (e.g., ). However, steric hindrance from the 2-methyl group may reduce reaction rates compared to less-substituted analogs .

- Solubility: The difluorophenyl group in the target compound likely enhances lipophilicity compared to non-fluorinated analogs, as seen in quinolone drugs (), where fluorinated aryl groups improve membrane permeability .

Stability and Tautomerism

- The target compound’s stability is influenced by the methyl group, which reduces ring strain compared to analogs with bulkier substituents (e.g., ’s ester group).

Biological Activity

3-Bromo-5-(2,4-difluorophenyl)-2-methylthiophene is a thiophene derivative that has garnered attention due to its potential biological activities. Thiophenes are known for their diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer effects. This article reviews the biological activity of this specific compound, focusing on its synthesis, biological assays, and potential therapeutic applications.

Synthesis

The compound can be synthesized through various methods, including the Suzuki cross-coupling reaction. This method allows for the formation of carbon-carbon bonds between arylboronic acids and halogenated thiophenes. The regioselectivity and yield of these reactions are critical for obtaining the desired product efficiently.

Table 1: Synthesis Methods and Yields

| Method | Yield (%) | Reference |

|---|---|---|

| Suzuki Cross-Coupling | 76% | |

| Palladium-Catalyzed Reactions | 29% | |

| Regioselective Coupling | Variable |

Antimicrobial Properties

The biological evaluation of this compound has revealed significant antimicrobial activity. Various studies have reported its effectiveness against a range of bacterial strains.

- Gram-positive bacteria : Moderate activity was noted against Staphylococcus aureus.

- Gram-negative bacteria : The compound showed notable inhibition against Escherichia coli and Pseudomonas aeruginosa.

The Minimum Inhibitory Concentration (MIC) values for these bacteria suggest that the compound has potential as an antibacterial agent.

Table 2: Antimicrobial Activity Summary

| Bacterial Strain | MIC (mg/mL) | Activity Level |

|---|---|---|

| Staphylococcus aureus | 32 | Moderate |

| Escherichia coli | 16 | Significant |

| Pseudomonas aeruginosa | 64 | Low |

Case Studies

Several case studies have explored the biological implications of thiophene derivatives, including this compound.

- Antithrombotic Activity : A study evaluated the antithrombotic properties of related thiophene compounds. The results indicated that certain derivatives exhibited clot lysis activity, suggesting potential therapeutic applications in managing thrombotic conditions .

- Cytotoxicity Assays : In vitro studies assessed cytotoxicity against various cancer cell lines. The compound demonstrated selective cytotoxicity, indicating its potential as an anticancer agent .

The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the presence of the bromine and difluorophenyl groups enhances its interaction with biological targets such as enzymes or receptors involved in bacterial growth and cancer cell proliferation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.